molecular formula C20H29NO3 B1324836 Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate CAS No. 898775-83-2

Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate

Cat. No.: B1324836
CAS No.: 898775-83-2
M. Wt: 331.4 g/mol
InChI Key: IMENQDWMTNUDLZ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate is a synthetic organic compound with the molecular formula C20H29NO3 It is known for its unique structure, which includes a piperidine ring attached to a phenyl group, further connected to a hexanoate ester

Scientific Research Applications

Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine-containing compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidinomethyl Intermediate: The reaction begins with the alkylation of piperidine with a suitable benzyl halide to form 4-(piperidinomethyl)benzyl halide.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with ethyl 6-oxohexanoate in the presence of a base such as sodium hydride or potassium carbonate. This step forms the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester and ketone groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate can be compared with other similar compounds such as:

    Ethyl 6-oxo-6-[4-(morpholinomethyl)phenyl]hexanoate: This compound has a morpholine ring instead of a piperidine ring, which may alter its biological activity and chemical reactivity.

    Ethyl 6-oxo-6-[4-(pyrrolidinomethyl)phenyl]hexanoate: The presence of a pyrrolidine ring can lead to different pharmacological properties.

    Ethyl 6-oxo-6-[4-(azetidinomethyl)phenyl]hexanoate: The azetidine ring introduces additional strain and reactivity compared to the piperidine ring.

Properties

IUPAC Name

ethyl 6-oxo-6-[4-(piperidin-1-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)9-5-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-3-7-15-21/h10-13H,2-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMENQDWMTNUDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642725
Record name Ethyl 6-oxo-6-{4-[(piperidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-83-2
Record name Ethyl ε-oxo-4-(1-piperidinylmethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{4-[(piperidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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